2-Methyl-1,2,4-triazole-3-sulfonyl fluoride
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1,2,4-triazole-3-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4FN3O2S/c1-7-3(5-2-6-7)10(4,8)9/h2H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUBLUJFXABSBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)S(=O)(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2301793-21-3 | |
| Record name | 1-methyl-1H-1,2,4-triazole-5-sulfonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,2,4-triazole-3-sulfonyl fluoride typically involves the reaction of 2-methyl-1,2,4-triazole with a sulfonyl fluoride reagent. One common method involves the use of sulfonyl chlorides in the presence of a base, such as triethylamine, to form the sulfonyl fluoride derivative. The reaction is usually carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher efficiency and consistency in product quality. The use of automated systems also reduces the risk of human error and increases safety in the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,2,4-triazole-3-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfone derivatives, which are important intermediates in organic synthesis.
Reduction Reactions: Reduction of the sulfonyl fluoride group can lead to the formation of sulfinyl or thiol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent.
Oxidation Reactions: Oxidizing agents, such as hydrogen peroxide or m-chloroperbenzoic acid, are used under mild conditions to achieve the desired oxidation state.
Reduction Reactions: Reducing agents, such as lithium aluminum hydride or sodium borohydride, are employed to reduce the sulfonyl fluoride group.
Major Products Formed
Sulfonamide Derivatives: Formed through substitution reactions with amines.
Sulfone Derivatives: Formed through oxidation reactions.
Sulfinyl and Thiol Derivatives: Formed through reduction reactions.
Scientific Research Applications
It appears there may be a misunderstanding in the query, as the compound requested is "2-Methyl-1,2,4 -triazole-3-sulfonyl fluoride," while the provided search results discuss "2-Methyl-2H-1,2,3 -triazole-4-sulfonyl chloride" and other related compounds. These are distinct chemical structures with potentially different applications. Therefore, the following information will focus on the applications of related compounds, with an emphasis on how they relate to the query.
Triazoles and their Applications
Triazoles are nitrogen-containing heterocyclic compounds with a wide range of applications, particularly in medicinal chemistry, agrochemicals, and material science . The unique properties of both 1,2,3-triazoles and organofluorine substituents offer great potential across various fields when combined .
Applications in Medicinal Chemistry
- Pharmacological Properties The introduction of fluorine impacts pharmacological properties of drug candidates, including membrane permeability, metabolic stability, lipophilicity, and binding affinity .
- Therapeutic Potential Triazoles are a significant platform in medicinal chemistry and chemical biology and play key roles in various biological mechanisms related to infections, cancer, convulsions, inflammation, neurodegeneration, and oxidative stress . Many drugs are available on the market, and the synthesis of newer triazoles is a continuous process for uncovering unexplored and advanced pharmacological implications .
- Bioactive molecules Bioactive molecules with a 1,2,3-triazole core nucleus have antibacterial, antifungal, herbicide, anticancer, protease inhibitory, and antituberculosis activities .
Applications in Agrochemicals
- Organofluorine compounds have applications in agrochemicals .
- Mefentrifluconazole was recently introduced to the European market as an effective fungicide .
Applications in Functional Materials
- The unique properties of organofluorine compounds have resulted in their application in functional materials .
- Teflon finishes are applied to materials made from ferrous metals, chromium, nickel and its alloys, copper, aluminum, glass, and ceramics and are used in applications such as conveyor chutes, extrusion dies, molding dies, packaging equipment, paint mixers, and textile drying cans .
Synthesis and Reactions
- 1,2,3-Triazoles can be synthesized through various methods using metal catalysts . For example, a catalytic amount of CuI, ascorbic acid, and DMF/4-methylpiperidine can be used to obtain the product with high yield .
- Sulfonyl Fluoride Salts can be synthesized by reacting 2-chloroethanesulfonyl fluoride with heterocyclic headgroups, such as 1,2-dimethylimidazole and 1-methyl-1,2,4-triazole, to form sulfonyl fluoride salts .
Specific Triazole Derivatives
- 2-Methyl-2H-1,2,3-triazole-4-sulfonyl chloride is used as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. It is also explored for potential therapeutic applications, including developing new drugs and treatment strategies.
- 1,2,4-triazole-derived drugs are used as antifungal, herbicidal, antiviral, and catalase inhibitors .
Mechanism of Action
The mechanism of action of 2-Methyl-1,2,4-triazole-3-sulfonyl fluoride involves the inhibition of specific enzymes by forming covalent bonds with the active site residues. This covalent modification leads to the inactivation of the enzyme, thereby disrupting the metabolic pathways in which the enzyme is involved. The molecular targets of this compound include serine proteases and other enzymes with nucleophilic active site residues.
Comparison with Similar Compounds
1,2,4-Triazole-3-sulfonyl Fluoride
4-(2-Methoxyethyl)-5-methyl-4H-1,2,4-triazole-3-sulfonyl Fluoride
- Molecular Formula : C₅H₇FN₂O₂S
- Molecular Weight : 178.19 g/mol
- Key Differences: Contains a 2-methoxyethyl substituent at the 4-position and an additional methyl group at the 5-position. Increased molecular weight and lipophilicity compared to the target compound. Potential Use: Enhanced bioavailability in agrochemical applications due to bulkier substituents.
Trifluoromethanesulfonyl Chloride (Triflic Chloride)
- Molecular Formula : CClF₃O₂S
- Molecular Weight : 168.52 g/mol
- Key Differences: A non-heterocyclic sulfonyl halide with a trifluoromethyl group. Higher boiling point (29–32°C) and density (1.583 g/mL) compared to triazole-based sulfonyl fluorides. Applications: Widely used as a strong acid catalyst in organic synthesis, but more corrosive and reactive than sulfonyl fluorides.
Structural and Functional Analysis
Reactivity of Sulfonyl Fluorides
Sulfonyl fluorides are electrophilic reagents that react with nucleophiles (e.g., amines, thiols) under mild conditions.
Data Table: Comparative Properties of Selected Compounds
Biological Activity
2-Methyl-1,2,4-triazole-3-sulfonyl fluoride is a compound belonging to the class of triazoles, which are known for their diverse biological activities and therapeutic potential. The triazole ring structure allows for various substitutions, leading to compounds with significant pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, antiviral, anticancer, and other therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a sulfonyl fluoride group that enhances its electrophilic character, making it a potential candidate for interactions with nucleophilic sites in biological molecules.
Antimicrobial Activity
Triazoles have been extensively studied for their antimicrobial properties. Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial and antifungal activities. For instance, 2-Methyl-1,2,4-triazole derivatives have shown comparable efficacy to established antibiotics like tetracycline and fluconazole .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Activity Type | Reference |
|---|---|---|
| 2-Methyl-1,2,4-triazole | Antibacterial | |
| Fluconazole | Antifungal | |
| Cefatrizine | Antibacterial |
Antiviral Activity
The antiviral potential of triazoles has also been documented. Compounds containing the triazole moiety have been investigated for their ability to inhibit viral replication. In particular, studies have highlighted the role of sulfonyl fluorides in modulating viral protein interactions .
Anticancer Activity
Triazole derivatives are recognized for their anticancer properties. For example, certain 1,2,4-triazolethiones exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of various triazole derivatives against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). Notably, compounds with the triazole-thione structure demonstrated potent activity with IC50 values in the nanomolar range .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic amino acid residues in proteins. This characteristic allows it to modulate protein functions and disrupt essential biological processes in pathogens or cancer cells .
Q & A
Q. What are the optimal synthetic routes for 2-methyl-1,2,4-triazole-3-sulfonyl fluoride with high enantiomeric excess?
The compound can be synthesized via kinetic resolution of allenyl boronic esters using (dIpc)₂BH (diisopinocampheylborane) at -25°C. This method selectively generates (R)-Z-4 (γ-allylborane) with 87–94% enantiomeric excess (ee). Subsequent isomerization at 95°C converts (R)-Z-4 to the thermodynamically stable (S)-E-7 isomer. Allenylation with aldehydes followed by oxidation yields 1,2-syn and 1,2-anti diastereomers, demonstrating temperature-dependent stereochemical control .
Q. Which analytical techniques are recommended for characterizing this compound?
X-ray crystallography (at 100 K) is critical for resolving stereochemical ambiguities, as seen in structurally similar triazole derivatives. Thin-layer chromatography (TLC) and NMR spectroscopy are essential for monitoring reaction progress and purity. For example, TLC was used to track the formation of dispirophosphazenes in related syntheses .
Q. How stable is this compound under varying reaction conditions?
Stability is highly dependent on temperature and solvent. Heating to 95°C induces isomerization of intermediates (e.g., γ-allylboranes), while reactions in tetrahydrofuran (THF) at room temperature over 3 days are stable for stepwise functionalization .
Advanced Research Questions
Q. How can diastereoselective synthesis of this compound derivatives be achieved?
Diastereoselectivity is controlled via thermodynamic vs. kinetic pathways. At -25°C, kinetic resolution favors 1,2-syn diastereomers, whereas heating to 95°C shifts equilibrium toward 1,2-anti products. This approach was validated in the synthesis of γ-allylboranes and subsequent allenylation .
Q. What computational methods support the design of this compound analogs for biological activity?
Molecular docking studies (e.g., AutoDock Vina) are used to predict binding affinities of triazole-sulfonamide hybrids to anti-proliferative targets. For example, quinoxaline-linked 1,2,4-triazole sulfonamides showed enhanced activity against cancer cell lines, guided by docking results .
Q. How do reaction conditions influence the regioselectivity of sulfonyl fluoride functionalization?
Regioselectivity in triazole sulfonylation is modulated by steric and electronic factors. For instance, bulky boranes like (dIpc)₂BH favor γ-selectivity in allenyl boronic ester reactions, while polar solvents (e.g., THF) stabilize intermediates for precise functional group addition .
Q. What strategies mitigate competing O-alkylation during triazole synthesis?
Methylation agents (e.g., methyl iodide) predominantly yield O-alkylation byproducts in triazole systems. To suppress this, low-temperature conditions (-25°C) and sterically hindered bases (e.g., Et₃N) enhance N-alkylation efficiency, as demonstrated in analogous benzisothiazolinone syntheses .
Methodological Tables
| Parameter | Kinetic Control (1,2-syn) | Thermodynamic Control (1,2-anti) |
|---|---|---|
| Temperature | -25°C | 95°C |
| Catalyst | (dIpc)₂BH | None (thermal isomerization) |
| Enantiomeric Excess (ee) | 87–94% | 85–92% |
| Reaction Time | 12–24 hours | 2–4 hours |
| Key Intermediate | (R)-Z-4 | (S)-E-7 |
| Reference |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
